molecular formula C21H20F3N5O B11255456 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11255456
M. Wt: 415.4 g/mol
InChI Key: IHNVOEBSKFBYSQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a pyrimidine ring substituted with ethylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions.

    Substitution Reaction: The synthesized pyrimidine derivative is then subjected to a substitution reaction with 4-aminobenzonitrile to introduce the amino group.

    Formation of Benzamide: The final step involves the reaction of the substituted pyrimidine derivative with 3-(trifluoromethyl)benzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques like recrystallization, and advanced analytical methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C21H20F3N5O

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H20F3N5O/c1-3-25-18-11-13(2)26-20(29-18)28-17-9-7-16(8-10-17)27-19(30)14-5-4-6-15(12-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29)

InChI Key

IHNVOEBSKFBYSQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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